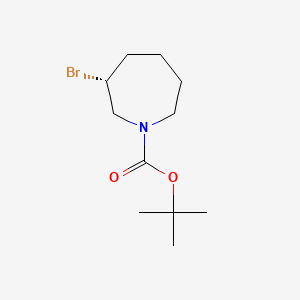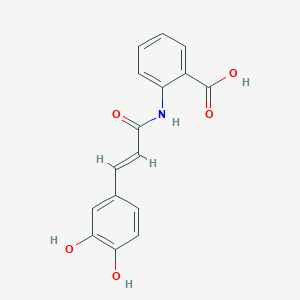
Avenanthramide 1c
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Avenanthramide 1c is a phenolic alkaloid primarily found in oats (Avena sativa). . This compound has garnered significant interest due to its potential health benefits and applications in various fields, including medicine and cosmetics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Avenanthramide 1c can be synthesized through the reaction of hydroxycinnamic acids with anthranilic acid derivatives. The process typically involves the use of hydroxycinnamoyl-CoA and hydroxyanthranilate as substrates, catalyzed by the enzyme hydroxycinnamoyl-CoA: hydroxyanthranilate N-hydroxycinnamoyltransferase (HHT) . The reaction conditions often include a buffered aqueous solution and controlled temperature to ensure optimal enzyme activity.
Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from oat kernels. The extraction process includes grinding the oats, followed by solvent extraction using ethanol or methanol. The extract is then purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate this compound .
Análisis De Reacciones Químicas
Types of Reactions: Avenanthramide 1c undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate under acidic or neutral conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophilic reagents like sodium methoxide or potassium hydroxide.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted phenolic derivatives .
Aplicaciones Científicas De Investigación
Avenanthramide 1c has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study phenolic alkaloids and their reactivity.
Biology: this compound is studied for its role in plant defense mechanisms and its antimicrobial properties.
Mecanismo De Acción
Avenanthramide 1c exerts its effects primarily through the inhibition of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. This inhibition reduces the production of pro-inflammatory cytokines such as interleukin-6 (IL-6), interleukin-8 (IL-8), and monocyte chemoattractant protein-1 (MCP-1) . Additionally, this compound modulates the phosphoinositide 3-kinase (PI3K)/AKT signaling pathway, leading to increased neuronal survival and reduced oxidative stress .
Comparación Con Compuestos Similares
Avenanthramide 1c is unique among avenanthramides due to its specific molecular structure and biological activity. Similar compounds include:
Avenanthramide 2c: Another phenolic alkaloid found in oats with similar antioxidant properties.
Avenanthramide 2f: Known for its anti-inflammatory effects but less stable at higher temperatures compared to this compound.
Cinnamoyl anilines: Synthetic analogues of avenanthramides that exhibit strong antioxidant properties.
This compound stands out due to its stability and potent biological activities, making it a valuable compound for various applications.
Propiedades
Número CAS |
116764-16-0 |
|---|---|
Fórmula molecular |
C16H13NO5 |
Peso molecular |
299.28 g/mol |
Nombre IUPAC |
2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]benzoic acid |
InChI |
InChI=1S/C16H13NO5/c18-13-7-5-10(9-14(13)19)6-8-15(20)17-12-4-2-1-3-11(12)16(21)22/h1-9,18-19H,(H,17,20)(H,21,22)/b8-6+ |
Clave InChI |
LLPIRWBXMYKFQM-SOFGYWHQSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)C(=O)O)NC(=O)/C=C/C2=CC(=C(C=C2)O)O |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)O)NC(=O)C=CC2=CC(=C(C=C2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


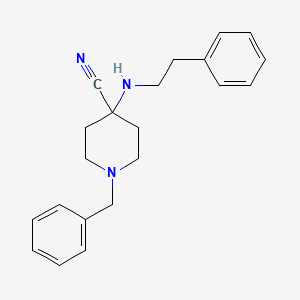
![(2E)-3-phenyl-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]prop-2-enamide](/img/structure/B14801009.png)
![3-(2-Fluoro-phenyl)-8-aza-bicyclo[3.2.1]octane](/img/structure/B14801019.png)
![(R)-6-[[1-(Cyclopropylcarbonyl)pyrrolidin-3-yl]methyl]-5-[4'-(1-methyl-1H-pyrazol-4-yl)[1,1'-biphenyl]-4-yl]-4,6-diazaspiro[2.4]hept-4-en-7-one](/img/structure/B14801022.png)
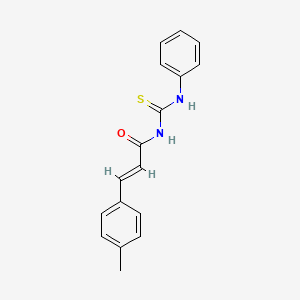
![4-ethoxy-N-[3-(pyrrolidin-1-ylcarbonyl)phenyl]benzamide](/img/structure/B14801029.png)
![3-Phenylpropyl 5-(2-{4-[(2,5-dimethylphenyl)amino]-4-oxobutanoyl}hydrazinyl)-5-oxopentanoate](/img/structure/B14801032.png)
![6-((Benzyloxy)methyl)-2,2-dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-one](/img/structure/B14801034.png)
![[5-(1H-indol-3-yl)-1,3,4-oxadiazol-2-yl]methanamine](/img/structure/B14801047.png)
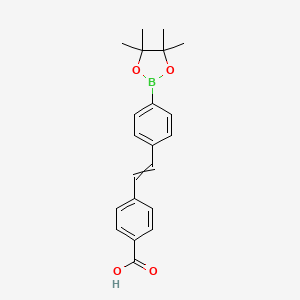
![N-[(5-bromo-2-hydroxyphenyl)methylideneamino]-2-(4-fluoroanilino)acetamide](/img/structure/B14801057.png)
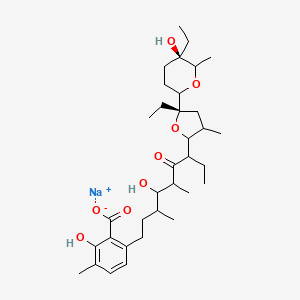
![Methyl 2-[1-[2-(2-ethoxyethylamino)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-9-yl]ethylamino]benzoate](/img/structure/B14801069.png)
